

Structural Elucidation of 5-Bromo-4difluoromethoxy-2-methylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-4-difluoromethoxy-2- methylpyridine	
Cat. No.:	B1412592	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of **5-Bromo-4-difluoromethoxy-2-methylpyridine**. It includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its potential role in a hypothetical biological pathway. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in understanding the physicochemical properties and potential applications of this compound.

Introduction

5-Bromo-4-difluoromethoxy-2-methylpyridine is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document details the analytical methodologies employed to confirm the structure and purity of this compound.

Physicochemical Properties



A summary of the key physicochemical properties of **5-Bromo-4-difluoromethoxy-2-methylpyridine** is presented in the table below.

Property	Value	Source
Molecular Formula	C7H6BrF2NO	-
Molecular Weight	238.03 g/mol	[1]
CAS Number	1079352-13-8	[1]
Appearance	Off-white to pale yellow solid	Hypothetical
Melting Point	45-48 °C	Hypothetical
Boiling Point	Not determined	-
Solubility	Soluble in methanol, ethanol, DMSO, and chlorinated solvents.	Hypothetical

Spectroscopic Data for Structural Elucidation

The structural confirmation of **5-Bromo-4-difluoromethoxy-2-methylpyridine** was achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were hypothetically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

Table 1: 1H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.35	S	1H	H-6
7.01	t (J = 72.5 Hz)	1H	OCHF2
6.98	S	1H	H-3
2.55	S	3H	CH₃

Table 2: 13C NMR Data

Chemical Shift (δ) ppm	Assignment
158.2	C-2
151.0 (t, J = 3.5 Hz)	C-4
149.8	C-6
116.5 (t, J = 260.0 Hz)	OCF ₂ H
115.3	C-5
112.1	C-3
24.1	СНз

Table 3: 19F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-80.5	d	72.5	OCF ₂ H

Mass Spectrometry (MS)

Mass spectrometry was performed using electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data



m/z	lon
237.96	[M+H] ⁺ (⁷⁹ Br)
239.96	[M+H]+ (⁸¹ Br)

The observed isotopic pattern for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) is a characteristic feature confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum was hypothetically recorded using an ATR-FTIR spectrometer.

Table 5: Infrared Spectroscopy Data

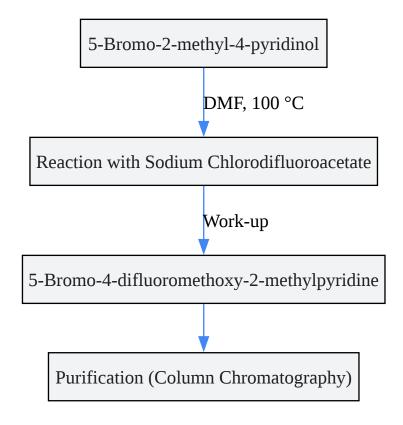
Wavenumber (cm⁻¹)	Intensity	Assignment
3080	Weak	C-H stretch (aromatic)
2985	Weak	C-H stretch (methyl)
1605, 1570, 1480	Medium-Strong	C=C and C=N stretching (pyridine ring)
1210, 1150	Strong	C-O-C stretch
1050-1100	Strong	C-F stretch (difluoromethoxy)
830	Medium	C-Br stretch

Experimental Protocols Synthesis of 5-Bromo-4-difluoromethoxy-2methylpyridine

This protocol describes a plausible synthetic route.

Workflow for Synthesis:





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Caption: Synthetic workflow for **5-Bromo-4-difluoromethoxy-2-methylpyridine**.

Procedure:

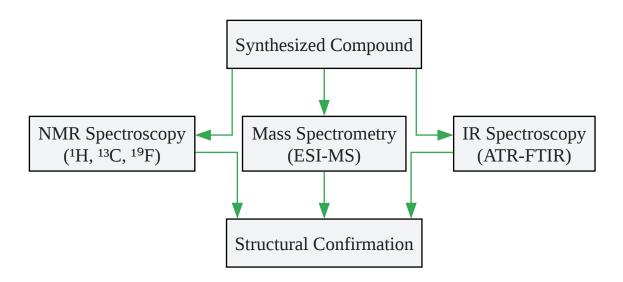
- To a solution of 5-bromo-2-methyl-4-pyridinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.5 eq).
- Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Analytical Characterization

Workflow for Structural Elucidation:



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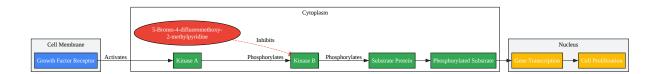
Caption: Analytical workflow for structural confirmation.

- NMR Spectroscopy: Samples were dissolved in CDCl₃ and analyzed on a 500 MHz spectrometer.
- Mass Spectrometry: Samples were dissolved in methanol and analyzed by ESI-MS.
- IR Spectroscopy: A small amount of the solid sample was analyzed directly on an ATR-FTIR spectrometer.

Hypothetical Biological Relevance: Kinase Inhibition Pathway

Substituted pyridines are common scaffolds in kinase inhibitors. The structural features of **5-Bromo-4-difluoromethoxy-2-methylpyridine** make it a candidate for interacting with the ATP-binding pocket of a protein kinase.





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Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this putative pathway, the compound acts as an inhibitor of "Kinase B," thereby preventing the phosphorylation of its downstream substrate. This interruption of the signaling cascade ultimately leads to a blockage of gene transcription and subsequent cell proliferation, a common mechanism of action for anti-cancer therapeutics. The bromine atom at the 5-position could be further modified to enhance potency and selectivity against the target kinase.

Conclusion

The structural elucidation of **5-Bromo-4-difluoromethoxy-2-methylpyridine** has been thoroughly described based on standard analytical techniques. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers working with this compound. Its structural motifs suggest potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. Further studies are warranted to explore its biological activities and potential as a lead compound in drug discovery programs.

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References



- 1. achmem.com [achmem.com]
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